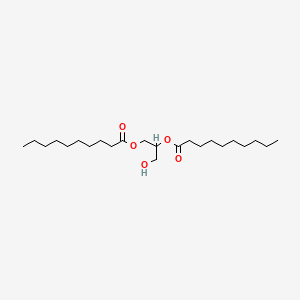

1,2-Didecanoylglycerol

Description

Properties

IUPAC Name |

(2-decanoyloxy-3-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939105 | |

| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17863-69-3 | |

| Record name | 1,2-Didecanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17863-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Didecanoylglycerol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Didecanoylglycerol, a diacylglycerol (DAG) analog, serves as a critical tool in cell signaling research, primarily due to its role as a potent activator of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of 1,2-Didecanoylglycerol. Detailed experimental protocols for its application in cell-based assays are presented, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and utility in research and drug development.

Chemical Structure and Properties

1,2-Didecanoylglycerol, also known as 1,2-dicaprin, is a diglyceride with two decanoic acid (capric acid) chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone.[1][2] Its structure allows it to mimic endogenous diacylglycerols, which are key second messengers in various cellular signaling cascades.

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | (2R)-2,3-bis(decanoyloxy)propyl decanoate | [1] |

| Synonyms | 1,2-Dicaprin, 1,2-Didecanoyl-sn-glycerol, DG(10:0/10:0) | [1] |

| Molecular Formula | C23H44O5 | [1] |

| Molecular Weight | 400.6 g/mol | [1] |

| CAS Number | 17863-69-3 (racemic), 60514-49-0 (sn-1,2) | [1] |

| PubChem CID | 1321 | [1] |

Physicochemical Properties

Quantitative experimental data for the melting and boiling points of 1,2-Didecanoylglycerol are not consistently reported in the literature. However, based on its structure and data from analogous diacylglycerols, it is expected to be a solid or semi-solid at room temperature. For comparison, data for the related compound 1,2-dioctanoyl-sn-glycerol (B43705) is provided.

| Property | Value | Reference |

| Physical State | Solid or oil | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available (Boiling point for 1,2-dioctanoyl-sn-glycerol: 429.1°C at 760 mmHg) | [3] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. Insoluble in water. | [3] |

| Storage and Stability | Store as a solid at -20°C for up to 2 years. Stock solutions in organic solvents can be stored at -20°C for up to one month. It is recommended to prepare fresh solutions for experiments. Unstable in solution over long periods. | [4][5] |

Biological Activity and Signaling Pathways

The primary biological function of 1,2-Didecanoylglycerol is its ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[6]

Activation of Protein Kinase C

Endogenous diacylglycerols are generated at the plasma membrane following the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). 1,2-Didecanoylglycerol, as a cell-permeable analog, mimics this action by directly binding to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the enzyme, leading to its activation and the subsequent phosphorylation of a wide array of downstream protein substrates.

Experimental Protocols

The following provides a detailed methodology for a common cell-based assay to assess the activation of PKC using 1,2-Didecanoylglycerol.

Preparation of 1,2-Didecanoylglycerol Stock Solution

Materials:

-

1,2-Didecanoylglycerol (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the vial of 1,2-Didecanoylglycerol to equilibrate to room temperature for at least 30 minutes before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of 1,2-Didecanoylglycerol in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.006 mg of 1,2-Didecanoylglycerol in 1 mL of DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month.

Cell-Based PKC Activation Assay

This protocol describes the use of a fluorescent substrate to measure PKC activity in live cells treated with 1,2-Didecanoylglycerol.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa, CHO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

1,2-Didecanoylglycerol stock solution (10 mM in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control (1 mM in DMSO)

-

PKC activity reporter plasmid (e.g., CKAR - C Kinase Activity Reporter)

-

Transfection reagent

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Transfection:

-

Seed the cells in a 96-well, black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfect the cells with the PKC activity reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubate for 24-48 hours to allow for plasmid expression.

-

-

Cell Treatment:

-

Prepare a working solution of 1,2-Didecanoylglycerol by diluting the 10 mM stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Prepare a similar dilution series for the PMA positive control (e.g., 10, 50, 100, 200 nM). Include a vehicle control (DMSO in serum-free medium).

-

Gently wash the cells twice with warm PBS.

-

Replace the medium with the prepared working solutions containing different concentrations of 1,2-Didecanoylglycerol, PMA, or vehicle control.

-

Incubate for the desired time period (e.g., 15, 30, 60 minutes) at 37°C.

-

-

Measurement of PKC Activity:

-

If using a fluorescent plate reader, measure the fluorescence at the appropriate excitation and emission wavelengths for the PKC activity reporter (e.g., for FRET-based reporters, measure both donor and acceptor fluorescence).

-

If using a fluorescence microscope, capture images of the cells at the appropriate wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence (for FRET reporters) or the change in fluorescence intensity to determine the level of PKC activation.

-

Applications in Research and Drug Development

1,2-Didecanoylglycerol is a valuable tool for:

-

Studying PKC-mediated signaling pathways: By specifically activating PKC, researchers can elucidate the downstream effects and target proteins involved in various cellular processes.

-

High-throughput screening for PKC inhibitors: It can be used as a potent and reliable activator in screening assays to identify novel compounds that modulate PKC activity.

-

Validating the role of the DAG/PKC axis in disease models: Its application in cellular models of diseases such as cancer, diabetes, and cardiovascular disorders can help to understand the contribution of this signaling pathway to pathogenesis.

Conclusion

1,2-Didecanoylglycerol is a well-characterized and effective tool for investigating the complex roles of the diacylglycerol-PKC signaling axis. Its defined chemical structure and potent biological activity make it an indispensable reagent for researchers in cell biology, pharmacology, and drug discovery. The methodologies and information presented in this guide are intended to facilitate the effective use of 1,2-Didecanoylglycerol in a laboratory setting and to stimulate further research into the intricate signaling networks it helps to unravel.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Diacylglycerol stimulates DNA synthesis and cell division in mouse 3T3 cells: role of Ca2+-sensitive phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-DIOCTANOYL-SN-GLYCEROL|lookchem [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LipidSig 2.0: integrating lipid characteristic insights into advanced lipidomics data analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,2-Didecanoylglycerol in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Didecanoylglycerol (DDG) is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG). As a key activator of protein kinase C (PKC) and other signaling proteins, DDG serves as an invaluable tool for elucidating the complex roles of DAG-mediated signaling pathways in cellular processes. This technical guide provides an in-depth overview of the function of DDG, its mechanism of action, and its application in experimental settings. We present quantitative data on its effects, detailed experimental protocols for its use, and visual diagrams of the signaling cascades it modulates.

Introduction: The Significance of Diacylglycerol Signaling

Diacylglycerols (DAGs) are critical lipid second messengers generated at the cell membrane in response to extracellular stimuli. The activation of receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This reaction generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and DAG, which remains in the plasma membrane.

The primary and most well-studied role of DAG is the activation of Protein Kinase C (PKC) isozymes.[1] Upon binding DAG, conventional and novel PKC isoforms are recruited to the plasma membrane, where they are activated and phosphorylate a wide array of substrate proteins, thereby regulating a multitude of cellular functions including proliferation, differentiation, apoptosis, and secretion. Beyond PKC, DAG is now known to modulate the activity of several other protein families, including protein kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins, highlighting the complexity of DAG-mediated signaling networks.[2]

Synthetic, cell-permeable DAG analogs like 1,2-Didecanoylglycerol (DDG) are essential research tools that allow for the direct and specific activation of DAG-dependent pathways, bypassing the need for receptor stimulation. The ten-carbon fatty acyl chains of DDG facilitate its intercalation into the plasma membrane, where it mimics the action of endogenous DAG.

Mechanism of Action of 1,2-Didecanoylglycerol

The primary mechanism of action for 1,2-Didecanoylglycerol involves its function as a structural mimic of endogenous sn-1,2-diacylglycerol. This allows it to directly engage and activate proteins that possess a conserved C1 domain, the canonical DAG-binding motif.

Activation of Protein Kinase C (PKC)

The activation of conventional and novel PKC isozymes by DDG is a multi-step process:

-

Binding to the C1 Domain: DDG binds to the tandem C1A and C1B domains located in the regulatory region of PKC.[1][3] This binding event induces a conformational change in the enzyme.

-

Membrane Translocation: The binding of DAG, a hydrophobic molecule, increases the affinity of PKC for the plasma membrane, causing the enzyme to translocate from the cytosol to the inner leaflet of the plasma membrane.

-

Release of Autoinhibition: In its inactive state, a pseudosubstrate sequence within the regulatory domain of PKC occupies the substrate-binding cavity of the catalytic domain, preventing its activity. The conformational changes induced by DAG binding and membrane association lead to the release of this pseudosubstrate, thereby activating the kinase.[1]

-

Substrate Phosphorylation: Once activated, PKC can phosphorylate a diverse range of downstream target proteins on serine and threonine residues, propagating the signal throughout the cell.

Modulation of Other DAG-Effector Proteins

In addition to PKC, DDG can activate other proteins containing C1 domains. These include:

-

RasGRPs: These are guanine (B1146940) nucleotide exchange factors for Ras and Rap small GTPases. By activating RasGRPs, DDG can link DAG signaling to the Ras/MAPK pathway, influencing cell proliferation and differentiation.[2]

-

Munc13: These proteins are involved in the priming of synaptic vesicles for exocytosis. DDG activation of Munc13 is crucial for neurotransmitter release.[2]

-

Chimaerins: These are Rac-GTPase activating proteins (GAPs) that play a role in regulating cytoskeletal dynamics.[2]

-

Protein Kinase D (PKD): A serine/threonine kinase that is activated downstream of PKC and plays a role in various cellular processes, including cell migration and oxidative stress responses.[2]

Quantitative Data on the Effects of Diacylglycerol Analogs

The following tables summarize quantitative data from studies utilizing 1,2-Didecanoylglycerol and its closely related analog, 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8). DiC8 is often used as a proxy for DDG due to their structural similarity and comparable biological activities.

| Compound | Cell Type/System | Effect | Concentration | Citation |

| sn-1,2-Didecanoylglycerol | Mouse Epidermis | 40-fold increase in ornithine decarboxylase activity | 5 µmol (topical application) | [2] |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | Embryonic Chicken Spinal Cord Neurons | Stimulation of neurite outgrowth | 5 µM | [4] |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | Embryonic Chicken Spinal Cord Neurons | Reduction of neurite outgrowth | 60 µM | [4] |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | MCF-7 Human Breast Cancer Cells | Translocation of Protein Kinase C | 43 µg/ml | [5] |

| 1,2-Didecanoylglycerol | T Lymphocytes | No change in intracellular Ca2+ concentration | Not specified | [6] |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | T Lymphocytes | Increase in intracellular Ca2+ concentration | ≥ 12.5 µM | [6] |

Signaling Pathways Involving 1,2-Didecanoylglycerol

The primary signaling pathway activated by 1,2-Didecanoylglycerol is the Protein Kinase C pathway. The following diagram illustrates the canonical activation of PKC by DDG and its downstream consequences.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of 1,2-Didecanoylglycerol and its analogs.

Protocol for In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a common method for measuring the activity of purified or immunoprecipitated PKC in response to DDG.

Materials:

-

Purified PKC isozyme

-

1,2-Didecanoylglycerol (DDG)

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix DDG and PS (e.g., at a 1:4 molar ratio) in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in kinase reaction buffer by sonication or vortexing to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, and the PKC substrate peptide.

-

Add the purified PKC enzyme to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of ~100 µM).

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 10-20 minutes. The optimal time should be determined empirically.

-

-

Stop the Reaction:

-

Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

-

Washing:

-

Wash the phosphocellulose paper three times for 5 minutes each in 1% phosphoric acid or 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) and let the paper air dry.

-

-

Quantification:

-

Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity.

-

References

- 1. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sn-1,2-Diacylglycerols mimic the effects of 12-O-tetradecanoylphorbol-13-acetate in vivo by inducing biochemical changes associated with tumor promotion in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine increases insulin sensitivity in palmitate-treated myotubes and induces lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The diacylglycerol analogue, 1,2-sn-dioctanoylglycerol, induces an increase in cytosolic free Ca2+ and cytosolic acidification of T lymphocytes through a protein kinase C-independent process - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 1,2-Didecanoylglycerol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-Didecanoylglycerol, a critical diacylglycerol (DAG) analog used in cellular signaling research and drug development. This document details both chemical and enzymatic synthesis routes, purification protocols, and the pivotal role of 1,2-Didecanoylglycerol in activating Protein Kinase C (PKC).

Introduction

1,2-Didecanoylglycerol (1,2-DDG) is a synthetic diacylglycerol that plays a significant role as a second messenger in various cellular signaling pathways. Its structure, featuring two ten-carbon decanoyl chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone, allows it to mimic endogenous diacylglycerols. This mimicry makes it an invaluable tool for studying the activation and function of Protein Kinase C (PKC), a family of enzymes crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Understanding the synthesis and purification of high-purity 1,2-DDG is therefore essential for researchers investigating these fundamental cellular mechanisms.

Synthesis of 1,2-Didecanoylglycerol

The synthesis of 1,2-Didecanoylglycerol can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired stereospecificity, yield, and scalability.

Chemical Synthesis

Chemical synthesis provides a versatile approach to producing 1,2-Didecanoylglycerol. A common strategy involves the acylation of a protected glycerol derivative, followed by deprotection. One effective method starts from commercially available (R)-(-)-Glycidol.[1]

Experimental Protocol: Chemical Synthesis of 1,2-Didecanoyl-sn-glycerol

This protocol outlines a four-step synthesis of chiral 1,2-diacylglycerols starting from allyl bromide, which can be adapted for 1,2-Didecanoylglycerol with an overall yield of approximately 78%.[1]

Step 1: Synthesis of Allyl 4-methoxyphenyl (B3050149) ether

-

To a solution of allyl bromide, add 4-methoxyphenol (B1676288) and a suitable base (e.g., potassium carbonate) in an appropriate solvent like acetone.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Step 2: Dihydroxylation to 3-O-(4'-methoxyphenyl)-sn-glycerol

-

Dissolve the allyl 4-methoxyphenyl ether in a suitable solvent system (e.g., t-butanol/water).

-

Add AD-mix-β as the catalyst for asymmetric dihydroxylation.

-

Stir the reaction at room temperature until completion.

-

Work-up the reaction by adding sodium sulfite (B76179) and extracting the product with an organic solvent. The crude product can be purified by column chromatography.

Step 3: Diacylation

-

To a solution of 3-O-(4'-methoxyphenyl)-sn-glycerol in a solvent such as dichloromethane (B109758), add decanoyl chloride (2 equivalents) and a base like pyridine.

-

Stir the reaction at room temperature until the diacylation is complete.

-

Wash the reaction mixture with dilute acid and brine, then dry over anhydrous sodium sulfate. The solvent is removed to yield the diacylated product.

Step 4: Deprotection to 1,2-Didecanoyl-sn-glycerol

-

Dissolve the diacylated product in a solvent mixture (e.g., acetonitrile/water).

-

Add ceric ammonium (B1175870) nitrate (B79036) (CAN) to remove the 4-methoxyphenyl protecting group.

-

Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent and purify by column chromatography.

Table 1: Summary of Chemical Synthesis Parameters

| Parameter | Value | Reference |

| Starting Material | Allyl Bromide | [1] |

| Key Reagents | 4-methoxyphenol, AD-mix-β, Decanoyl chloride, Ceric ammonium nitrate | [1] |

| Overall Yield | ~78% | [1] |

| Purity | High enantiomeric excess | [1] |

Synthesis Workflow

Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more regioselective alternative to chemical methods, utilizing lipases to catalyze the esterification or glycerolysis reactions.[2][3] This approach can lead to higher purity of the desired 1,2-isomer.

Experimental Protocol: Enzymatic Synthesis of Diacylglycerols

This protocol describes a general method for the enzymatic synthesis of diacylglycerols, which can be adapted for 1,2-Didecanoylglycerol.

Method: Lipase-catalyzed esterification of glycerol with decanoic acid. [2]

-

Combine glycerol and decanoic acid in a suitable molar ratio (e.g., 1:2) in a solvent-free system or in an organic solvent.

-

Add an immobilized lipase, such as Novozym 435 or Lipozyme RM IM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring.

-

Remove water generated during the reaction using molecular sieves or by applying a vacuum to drive the reaction towards product formation.

-

Monitor the reaction progress by analyzing aliquots using techniques like HPLC or GC.

-

Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The crude product is then purified.

Table 2: Comparison of Lipases for Diacylglycerol Synthesis

| Lipase | Source | Optimal Temperature (°C) | Yield of DAG (%) | Reference |

| Novozym 435 | Candida antarctica | 60 | ~60 | [3] |

| Lipozyme RM IM | Rhizomucor miehei | 50 | ~60-65 | [3] |

| Lipase PS-D | Pseudomonas cepacia | 50 | ~60 | [3] |

Enzymatic Synthesis Workflow

Purification of 1,2-Didecanoylglycerol

Purification is a critical step to isolate 1,2-Didecanoylglycerol from the reaction mixture, which may contain unreacted starting materials, byproducts like 1,3-didecanoylglycerol (B1663922) and monodecanoylglycerols, and residual catalyst. Silica (B1680970) gel column chromatography is a widely used and effective method for this purpose.

Experimental Protocol: Purification by Silica Gel Column Chromatography

1. Column Preparation:

-

A glass column is packed with silica gel 60 (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

-

A layer of sand is added on top of the silica gel to prevent disturbance during sample loading.

2. Sample Loading:

-

The crude reaction mixture is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

-

The solution is carefully applied to the top of the silica gel bed.

3. Elution:

-

The column is eluted with a solvent system of increasing polarity. A common gradient is a mixture of hexane (B92381) and ethyl acetate.

-

Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute non-polar impurities.

-

Gradually increase the polarity (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the desired 1,2-Didecanoylglycerol. The 1,3-isomer, being less polar, will typically elute before the 1,2-isomer.

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

4. Product Recovery:

-

Combine the fractions containing the pure 1,2-Didecanoylglycerol.

-

Remove the solvent under reduced pressure to obtain the purified product.

Table 3: Typical Parameters for Silica Gel Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel 60 (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Elution Order | 1,3-isomer followed by 1,2-isomer |

| Monitoring | Thin Layer Chromatography (TLC) |

Purification Workflow

Analytical Characterization

The purity and identity of the synthesized 1,2-Didecanoylglycerol should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 4: Expected NMR Chemical Shifts for 1,2-Diacyl-sn-glycerols

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H NMR | ~5.1 | sn-2 CH | [4] |

| ~4.3, ~4.1 | sn-1, sn-3 CH₂ | [4] | |

| ~3.7 | sn-3 CH₂ (unesterified) | [4] | |

| ~2.3 | α-CH₂ of acyl chains | [4] | |

| ~1.6 | β-CH₂ of acyl chains | [4] | |

| ~1.3 | (CH₂)n of acyl chains | [4] | |

| ~0.9 | CH₃ of acyl chains | [4] | |

| ¹³C NMR | ~173-174 | C=O | [4] |

| ~70-72 | sn-2 CH | [4] | |

| ~62-64 | sn-1, sn-3 CH₂ | [4] | |

| ~34 | α-CH₂ of acyl chains | [4] | |

| ~22-32 | (CH₂)n of acyl chains | [4] | |

| ~14 | CH₃ of acyl chains | [4] |

Role in Protein Kinase C (PKC) Activation

1,2-Diacylglycerols, including 1,2-Didecanoylglycerol, are crucial second messengers that activate Protein Kinase C (PKC).[5][6] The activation of conventional PKC isoforms is a multi-step process involving both calcium ions and diacylglycerol.[6]

Mechanism of Activation:

-

Initial Stimulus: An external signal (e.g., a hormone or neurotransmitter) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase on the cell surface.

-

PLC Activation: This binding activates Phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.

-

PKC Translocation: The increase in intracellular Ca²⁺ concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane.

-

PKC Activation: At the membrane, the C1 domain of PKC binds to DAG (such as 1,2-Didecanoylglycerol), leading to a conformational change that removes a pseudosubstrate from the catalytic site, thereby activating the kinase.[5]

-

Downstream Signaling: Activated PKC then phosphorylates a variety of target proteins on serine and threonine residues, leading to a cascade of cellular responses.

PKC Activation Signaling Pathway

Conclusion

The synthesis and purification of high-purity 1,2-Didecanoylglycerol are fundamental for its application in research. This guide has provided detailed methodologies for both chemical and enzymatic synthesis, along with a robust purification protocol using silica gel chromatography. The analytical data and the elucidation of its role in the PKC signaling pathway underscore the importance of this molecule as a tool for researchers in cell biology and drug development. The provided protocols and data serve as a valuable resource for the consistent and reliable production and application of 1,2-Didecanoylglycerol in a laboratory setting.

References

- 1. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. chemistry.uoc.gr [chemistry.uoc.gr]

- 5. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Didecanoylglycerol: A Synthetic Diacylglycerol Analog for Probing Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Didecanoylglycerol is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG). Its principal utility in research lies in its ability to mimic the action of natural DAGs, primarily through the activation of Protein Kinase C (PKC) isozymes. This technical guide provides a comprehensive overview of 1,2-didecanoylglycerol, including its mechanism of action, synthesis, and applications in cellular and biochemical assays. Detailed experimental protocols and structured data tables are provided to facilitate its use in a laboratory setting.

Introduction

Diacylglycerols are critical lipid signaling molecules generated at the cell membrane through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). Upon their generation, DAGs recruit and activate a variety of effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases. The activation of PKC initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.

The transient nature and low cellular concentrations of endogenous DAGs make their study challenging. Synthetic, cell-permeable DAG analogs, such as 1,2-didecanoylglycerol and the more extensively studied 1,2-dioctanoylglycerol (B93851) (DiC8), provide a powerful tool to investigate DAG-mediated signaling pathways. These synthetic analogs possess shorter fatty acyl chains, which confer greater water solubility and the ability to passively diffuse across the cell membrane, allowing for the direct and controlled activation of DAG effectors.

This guide focuses on the properties and applications of 1,2-didecanoylglycerol as a research tool, providing detailed methodologies and quantitative data to aid in the design and execution of experiments aimed at dissecting DAG/PKC signaling.

Mechanism of Action: Activation of Protein Kinase C

The primary molecular target of 1,2-didecanoylglycerol is the C1 domain, a conserved zinc-finger motif present in conventional (cPKC) and novel (nPKC) PKC isozymes. The binding of 1,2-didecanoylglycerol to the C1 domain induces a conformational change in the PKC molecule, leading to its translocation from the cytosol to the cell membrane. This membrane association relieves autoinhibition and allows the kinase to phosphorylate its substrates.

The activation of PKC by 1,2-didecanoylglycerol is a critical step in initiating a wide range of cellular responses. The specific downstream effects are dependent on the cell type and the particular PKC isozymes expressed.

Signaling Pathway of PKC Activation by 1,2-Didecanoylglycerol

Caption: PKC Activation by 1,2-Didecanoylglycerol.

Quantitative Data

The potency of 1,2-didecanoylglycerol in activating PKC and eliciting cellular responses can be quantified through various assays. The following tables summarize key quantitative parameters. Note that much of the available quantitative data has been generated using the closely related analog, 1,2-dioctanoylglycerol (DiC8), which is often used as a reference compound.

Table 1: Reported Concentrations of Diacylglycerol Analogs for Cellular Assays

| Compound | Cell Type | Assay | Effective Concentration | Reference |

| 1,2-Dioctanoylglycerol (DiC8) | Human T-lymphocytes | IL-2 Receptor Expression | 10-50 µM | |

| 1,2-Dioctanoylglycerol (DiC8) | Chick Embryo Spinal Cord Neurons | Neurite Outgrowth Modulation | 5 µM (stimulation), 60 µM (inhibition) | |

| 1,2-Dioctanoylglycerol (DiC8) | Cockroach Neurosecretory Cells | Modulation of Nicotinic Acetylcholine Receptors | 10 µM | |

| 1,2-Dioctanoylglycerol (DiC8) | MCF-7 Human Breast Cancer Cells | Inhibition of Cell Proliferation | 10-100 µg/mL |

Table 2: Comparative Binding Affinities of Diacylglycerol Analogs to PKC Isoforms (Qualitative)

| PKC Isoform Type | Diacylglycerol Analog Affinity | Key Characteristics |

| Conventional (e.g., PKCα, β, γ) | Lower | Activation is dependent on both DAG and Ca2+. |

| Novel (e.g., PKCδ, ε, η, θ) | Higher | Activation is primarily dependent on DAG. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 1,2-didecanoylglycerol.

Asymmetric Synthesis of 1,2-Didecanoylglycerol

This protocol is adapted from a general method for the asymmetric synthesis of 1,2-diacyl-sn-glycerols.

Workflow for the Synthesis of 1,2-Didecanoylglycerol

Caption: Synthesis of 1,2-Didecanoylglycerol.

Materials:

-

Allyl bromide

-

Potassium carbonate

-

Acetone

-

AD-mix-β

-

Water

-

Methanesulfonamide

-

Decanoyl chloride

-

Dichloromethane (DCM)

-

Ceric ammonium nitrate (B79036) (CAN)

-

Water

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of Allyl 4-methoxyphenyl ether: To a solution of 4-methoxyphenol in acetone, add potassium carbonate and allyl bromide. Reflux the mixture overnight. After cooling, filter the mixture and evaporate the solvent. Purify the crude product by distillation under reduced pressure.

-

Asymmetric Dihydroxylation: Prepare a mixture of AD-mix-β in tert-butanol and water. Cool the mixture to 0°C and add methanesulfonamide. Add the allyl 4-methoxyphenyl ether and stir the reaction at 0°C for 24 hours. Quench the reaction with sodium sulfite. Extract the aqueous layer with ethyl acetate (B1210297) and dry the combined organic layers over sodium sulfate. Purify the crude product by silica gel chromatography to obtain 3-O-(4'-methoxyphenyl)-sn-glycerol.

-

Diacylation: Dissolve the glycerol (B35011) derivative in pyridine and cool to 0°C. Add decanoyl chloride dropwise and stir the reaction at room temperature overnight. Quench the reaction with water and extract with DCM. Wash the organic layer with HCl, sodium bicarbonate solution, and brine. Dry the organic layer and purify the crude product by silica gel chromatography.

-

Deprotection: Dissolve the protected diacylglycerol in a mixture of acetonitrile and water. Cool to 0°C and add CAN. Stir the reaction for 30 minutes. Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate. Purify the final product, 1,2-didecanoyl-sn-glycerol, by silica gel chromatography.

In Vitro PKC Activity Assay

This protocol describes a method to measure the activity of purified PKC in the presence of 1,2-didecanoylglycerol.

Materials:

-

Purified PKC isozyme

-

1,2-Didecanoylglycerol

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Lipid Vesicle Preparation: Prepare lipid vesicles by mixing 1,2-didecanoylglycerol and phosphatidylserine in chloroform. Dry the lipid film under a stream of nitrogen and resuspend in assay buffer by sonication.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing the paper in TCA.

-

Washing: Wash the phosphocellulose papers multiple times with TCA to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

Cellular Treatment and PKC Translocation Assay

This protocol describes how to treat cultured cells with 1,2-didecanoylglycerol and assess PKC translocation by immunofluorescence microscopy.

Workflow for PKC Translocation Assay

Caption: PKC Translocation Assay Workflow.

Materials:

-

Cultured cells grown on glass coverslips

-

1,2-Didecanoylglycerol stock solution (in a suitable solvent like DMSO or ethanol)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody specific for the PKC isoform of interest

-

Fluorescently labeled secondary antibody

-

Antifade mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treatment: Prepare working solutions of 1,2-didecanoylglycerol in cell culture medium. Replace the medium in the wells with the treatment solutions and incubate for the desired time at 37°C. Include a vehicle control.

-

Fixation: After treatment, wash the cells with PBS and fix them with the fixative solution for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C. The following day, wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto glass slides using antifade mounting medium with DAPI. Visualize the subcellular localization of the PKC isoform using a fluorescence microscope.

Conclusion

1,2-Didecanoylglycerol is a valuable pharmacological tool for the investigation of diacylglycerol-mediated signaling pathways. Its ability to permeate cell membranes and directly activate Protein Kinase C allows for the controlled study of a wide range of cellular processes. The experimental protocols and data provided in this guide are intended to serve as a resource for researchers utilizing this and other synthetic diacylglycerol analogs in their studies. Careful consideration of the specific cell system and experimental conditions is crucial for the successful application of 1,2-didecanoylglycerol in dissecting the complex roles of DAG and PKC in cellular function.

Metabolic Fate of 1,2-Didecanoylglycerol in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Didecanoylglycerol (DDG) is a synthetic diacylglycerol (DAG) that serves as a valuable tool for studying lipid signaling and metabolism. As a cell-permeable analog of endogenous DAGs, it can mimic the role of these second messengers in activating signaling pathways, most notably the protein kinase C (PKC) family. Understanding the metabolic fate of 1,2-didecanoylglycerol within the cell is crucial for interpreting experimental results and for the development of therapeutics targeting lipid signaling pathways. This technical guide provides a comprehensive overview of the metabolic processing of 1,2-didecanoylglycerol in cell culture, based on studies of closely related long-chain diacylglycerols. It details the primary metabolic routes, including phosphorylation to phosphatidic acid, acylation to triacylglycerol, and lipolytic degradation. This guide also presents detailed experimental protocols for studying diacylglycerol metabolism and illustrates the key metabolic and signaling pathways.

Introduction

Diacylglycerols are critical signaling molecules that are transiently produced at cellular membranes in response to extracellular stimuli. They play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The most well-characterized function of diacylglycerol is the activation of protein kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular functions.

Synthetic, cell-permeable diacylglycerol analogs, such as 1,2-didecanoylglycerol, are indispensable tools for elucidating the complex roles of DAG signaling. These molecules bypass the need for receptor-mediated production of endogenous DAG, allowing for direct and controlled activation of downstream pathways. However, the cellular concentration and signaling activity of exogenously supplied diacylglycerols are tightly regulated by their metabolic conversion into other lipid species. This guide will delve into the metabolic pathways that determine the fate of 1,2-didecanoylglycerol in a cellular context.

Metabolic Pathways of 1,2-Didecanoylglycerol

Once introduced into a cell culture, 1,2-didecanoylglycerol is subject to several enzymatic modifications that either terminate its signaling activity or convert it into other lipid molecules with distinct cellular functions. The primary metabolic fates of 1,2-didecanoylglycerol are:

-

Phosphorylation to Phosphatidic Acid: Diacylglycerol kinases (DGKs) phosphorylate 1,2-didecanoylglycerol at the sn-3 position to yield phosphatidic acid. This action terminates the diacylglycerol signal and generates phosphatidic acid, which is itself a signaling molecule and a key precursor for the synthesis of other phospholipids.

-

Acylation to Triacylglycerol: Acyl-CoA:diacylglycerol acyltransferases (DGATs) catalyze the esterification of a fatty acid to the free hydroxyl group of 1,2-didecanoylglycerol, forming triacylglycerol. This conversion represents a major pathway for the storage of fatty acids in the form of neutral lipids within lipid droplets.

-

Lipolysis: Cellular lipases can hydrolyze the fatty acyl chains from the glycerol (B35011) backbone of 1,2-didecanoylglycerol, releasing free fatty acids and monoacylglycerol. These products can then be utilized in various other metabolic pathways, including beta-oxidation for energy production or re-esterification into other lipid species.

-

Conversion to Phosphatidylcholine: In some cell types, diacylglycerol can be directly converted to phosphatidylcholine, a major component of cellular membranes.

The relative flux through these pathways is cell-type specific and depends on the metabolic state of the cell.

Quantitative Analysis of Diacylglycerol Metabolism

Table 1: Metabolic Fate of [¹⁴C]1,2-Dioctanoylglycerol in NIH 3T3 Fibroblasts

| Time (minutes) | Unmetabolized 1,2-Dioctanoylglycerol (B93851) (% of total radioactivity) | Phosphatidylcholine (% of total radioactivity) | Triacylglycerol (% of total radioactivity) | Phosphatidic Acid (% of total radioactivity) | Free Fatty Acids & Monoacylglycerol (% of total radioactivity) |

| 5 | 75 | 10 | 5 | 5 | 5 |

| 15 | 50 | 25 | 10 | 8 | 7 |

| 30 | 30 | 40 | 15 | 7 | 8 |

| 60 | 15 | 50 | 20 | 5 | 10 |

| 120 | <5 | 55 | 25 | <5 | 15 |

Disclaimer: The data presented in this table is hypothetical and serves as a representative example based on qualitative descriptions from studies on 1,2-dioctanoylglycerol. Actual quantitative values for 1,2-didecanoylglycerol may vary.

Experimental Protocols

The study of 1,2-didecanoylglycerol metabolism typically involves the use of radiolabeled molecules, followed by extraction of cellular lipids and their separation and quantification.

Cell Culture and Radiolabeling

-

Cell Seeding: Plate cells (e.g., NIH 3T3 fibroblasts) in appropriate culture dishes and grow to near confluence.

-

Preparation of Labeled Diacylglycerol: Prepare a stock solution of [¹⁴C]1,2-didecanoylglycerol in a suitable solvent (e.g., ethanol).

-

Labeling: Remove the culture medium and wash the cells with serum-free medium. Add fresh serum-free medium containing the desired concentration of [¹⁴C]1,2-didecanoylglycerol.

-

Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C in a humidified incubator.

Lipid Extraction (Bligh-Dyer Method)

This protocol is a standard method for the extraction of total lipids from cultured cells.[1][2]

-

Cell Lysis: After the incubation period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Solvent Addition: Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the culture dish and scrape the cells.

-

Phase Separation: Transfer the cell suspension to a glass tube. Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8. Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen.

Thin-Layer Chromatography (TLC) for Lipid Separation

TLC is a widely used technique to separate different lipid classes.

-

Sample Application: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto a silica (B1680970) gel TLC plate. Spot standards for major lipid classes (phosphatidylcholine, triacylglycerol, phosphatidic acid, free fatty acids, and diacylglycerol) on the same plate.

-

Chromatogram Development: Place the TLC plate in a chromatography tank containing a solvent system appropriate for separating the lipids of interest (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v for neutral lipids; chloroform:methanol:acetic acid:water, 50:30:8:4, v/v for phospholipids). Allow the solvent to migrate up the plate.

-

Visualization and Quantification: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the lipid spots using iodine vapor or by autoradiography if using radiolabeled lipids. Scrape the silica corresponding to each lipid spot into a scintillation vial and quantify the radioactivity using a scintillation counter.

Signaling Pathways Activated by 1,2-Didecanoylglycerol

The primary signaling role of 1,2-didecanoylglycerol is the activation of Protein Kinase C (PKC).

Caption: Activation of Protein Kinase C by 1,2-Didecanoylglycerol.

Upon its introduction into the cell, 1,2-didecanoylglycerol binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation. Activated PKC then phosphorylates a wide range of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of downstream signaling events that ultimately lead to a specific cellular response.

Experimental and Metabolic Workflow

The following diagram illustrates the overall workflow for studying the metabolic fate of 1,2-didecanoylglycerol and its subsequent signaling activity.

Caption: Experimental workflow for analyzing the metabolic fate and signaling of 1,2-didecanoylglycerol.

Conclusion

1,2-Didecanoylglycerol is a powerful tool for investigating the roles of diacylglycerol in cellular signaling. A thorough understanding of its metabolic fate is essential for the accurate interpretation of experimental outcomes. The primary metabolic pathways for 1,2-didecanoylglycerol are phosphorylation, acylation, and lipolysis, which collectively regulate its intracellular concentration and signaling duration. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at elucidating the complex biology of diacylglycerol metabolism and signaling. Future studies employing advanced mass spectrometry-based lipidomics will be invaluable in providing precise quantitative data on the metabolic fate of 1,2-didecanoylglycerol and other lipid signaling molecules.

References

1,2-Didecanoylglycerol as a Bioregulator of Protein Kinase C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Didecanoylglycerol (DDG) is a synthetic diacylglycerol (DAG) analog that plays a crucial role as a bioregulator of Protein Kinase C (PKC). As a cell-permeable, short-chain saturated DAG, DDG serves as a valuable tool for investigating the intricate signaling pathways governed by PKC. This technical guide provides a comprehensive overview of DDG's function, including its mechanism of action, its effects on various PKC isozymes, and detailed experimental protocols for its use in research and drug development.

Introduction: The Role of Diacylglycerols in PKC Activation

Protein Kinase C represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isozymes is critically dependent on the binding of the second messenger diacylglycerol. DAGs are produced endogenously from the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC).

The structure of the acyl chains of DAG molecules can influence their potency and specificity for different PKC isozymes. Short-chain, saturated DAGs like 1,2-didecanoylglycerol are valuable research tools because their physical properties allow for easier handling and delivery to cells compared to their long-chain, unsaturated counterparts.

Mechanism of Action: How 1,2-Didecanoylglycerol Activates PKC

1,2-Didecanoylglycerol mimics the function of endogenous DAGs by binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isozymes. The C1 domain is a conserved cysteine-rich motif that, when bound to a DAG molecule, undergoes a conformational change. This change facilitates the translocation of the PKC enzyme from the cytosol to the cell membrane.

For conventional PKCs, activation is a two-step process requiring both the binding of DAG to the C1 domain and an increase in intracellular calcium levels, which promotes the interaction of the C2 domain with membrane phospholipids. For novel PKCs, which lack a calcium-binding C2 domain, the binding of DAG to the C1 domain is the primary event driving membrane recruitment and subsequent activation. Once at the membrane, the pseudosubstrate domain is released from the catalytic site, allowing the kinase to phosphorylate its downstream targets.

Figure 1: General mechanism of PKC activation by 1,2-didecanoylglycerol.

Quantitative Data: Potency and Binding Affinity

Direct quantitative data on the EC50 and Kd values for 1,2-didecanoylglycerol's interaction with specific PKC isozymes are limited in the published literature. However, comparative studies on a range of short-chain diacylglycerols provide valuable context for estimating the potency of DDG. Generally, diacylglycerols with shorter, saturated acyl chains are effective activators of PKC, though their potency can be influenced by the experimental system (e.g., mixed micelles vs. lipid vesicles).[1] The tables below summarize available data for various diacylglycerol analogs to facilitate comparison.

Table 1: Comparative EC50 Values for PKC Activation by Diacylglycerol Analogs

| Diacylglycerol Analog | PKC Isozyme | EC50 (µM) | Experimental System | Reference |

|---|---|---|---|---|

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCα (rat brain) | ~5-10 | Mixed Micelles | (Data extrapolated from multiple sources) |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCβ (rat brain) | ~5-15 | Mixed Micelles | (Data extrapolated from multiple sources) |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCγ (rat brain) | ~2-8 | Mixed Micelles | (Data extrapolated from multiple sources) |

| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | PKC (general) | ~5-20 | Various | [2] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα | >100 | Vesicles | [3] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCδ | ~50 | Vesicles |[3] |

Table 2: Comparative Binding Affinity (Kd) of Diacylglycerol Analogs to PKC C1 Domains

| Diacylglycerol Analog | PKC C1 Domain | Kd (µM) | Method | Reference |

|---|---|---|---|---|

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCδ C1b | ~0.03 | Isothermal Titration Calorimetry | [4] |

| Phorbol 12,13-dibutyrate (PDBu) | PKCα C1a | ~0.002 | Surface Plasmon Resonance | (Data from comparative studies) |

| Phorbol 12,13-dibutyrate (PDBu) | PKCγ C1a | ~0.001 | Surface Plasmon Resonance | (Data from comparative studies) |

Experimental Protocols

In Vitro PKC Kinase Assay Using 1,2-Didecanoylglycerol

This protocol describes a method to measure the kinase activity of a purified PKC isozyme in the presence of DDG-containing lipid vesicles.

Materials:

-

Purified PKC isozyme

-

1,2-Didecanoylglycerol (DDG)

-

Phosphatidylserine (PS)

-

Phosphatidylcholine (PC)

-

PKC substrate peptide (e.g., MARCKS peptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter

Methodology:

-

Lipid Vesicle Preparation:

-

In a glass tube, mix DDG, PS, and PC in chloroform (B151607) at the desired molar ratio (e.g., 8:32:60 DDG:PS:PC).

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in kinase reaction buffer by vortexing vigorously.

-

Sonicate the lipid suspension in a bath sonicator until the solution becomes clear to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the prepared lipid vesicles, and the PKC substrate peptide.

-

Add the purified PKC isozyme to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

-

Termination and Quantification:

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

-

Figure 2: Workflow for the in vitro PKC kinase assay.

Cellular PKC Translocation Assay Using Fluorescently Tagged PKC

This protocol outlines a method to visualize the translocation of a PKC isozyme from the cytosol to the plasma membrane in live cells upon stimulation with DDG.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Expression vector encoding a fluorescently tagged PKC isozyme (e.g., PKCα-GFP)

-

Transfection reagent

-

1,2-Didecanoylglycerol (DDG)

-

Live-cell imaging medium

-

Confocal microscope equipped for live-cell imaging

Methodology:

-

Cell Culture and Transfection:

-

Culture the chosen cell line to an appropriate confluency.

-

Transfect the cells with the expression vector for the fluorescently tagged PKC isozyme using a suitable transfection reagent.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

-

Live-Cell Imaging:

-

Replace the culture medium with live-cell imaging medium.

-

Mount the cells on the confocal microscope.

-

Acquire baseline images of the fluorescently tagged PKC distribution in unstimulated cells.

-

-

Stimulation and Image Acquisition:

-

Add DDG to the imaging medium at the desired final concentration.

-

Immediately begin acquiring a time-lapse series of images to monitor the change in the subcellular localization of the fluorescently tagged PKC.

-

-

Image Analysis:

-

Quantify the translocation by measuring the fluorescence intensity in the cytosol and at the plasma membrane over time.

-

Calculate the ratio of membrane to cytosolic fluorescence to represent the extent of translocation.

-

Figure 3: Workflow for the cellular PKC translocation assay.

Downstream Signaling Pathways

Upon activation by 1,2-didecanoylglycerol, PKC phosphorylates a wide array of downstream substrate proteins, thereby initiating a cascade of signaling events. The specific downstream effects are dependent on the PKC isozyme activated and the cellular context.

Key Downstream Effectors of PKC:

-

MARCKS (Myristoylated Alanine-Rich C Kinase Substrate): Involved in cytoskeletal organization and cell motility.

-

RasGRPs (Ras Guanyl Nucleotide-Releasing Proteins): Activate the Ras/MAPK signaling pathway, which is crucial for cell proliferation and differentiation.

-

Receptors and Ion Channels: PKC can phosphorylate various receptors and ion channels, modulating their activity and contributing to processes like neurotransmission and muscle contraction.

-

Transcription Factors: PKC can influence gene expression by phosphorylating transcription factors, leading to long-term changes in cellular function.

Figure 4: Key downstream signaling pathways activated by PKC.

Conclusion

1,2-Didecanoylglycerol is an indispensable tool for the study of Protein Kinase C signaling. Its ability to activate PKC in a manner that mimics endogenous diacylglycerols, combined with its cell permeability, makes it a valuable reagent for a wide range of in vitro and in vivo studies. While specific quantitative data for DDG remains an area for further investigation, the comparative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important bioregulator in their work. Understanding the nuances of how different DAG analogs like DDG modulate PKC activity will continue to be a critical area of research for elucidating the complexities of cellular signaling and for the development of novel therapeutics targeting PKC-related diseases.

References

- 1. Toggling of diacylglycerol affinity correlates with conformational plasticity in C1 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. | Semantic Scholar [semanticscholar.org]

- 3. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Messenger: A Technical Guide to the Research Applications of 1,2-Didecanoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoylglycerol (DDG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that has become an invaluable tool in cellular biology and biomedical research. As a stable mimic of the endogenous second messenger sn-1,2-diacylglycerol, DDG plays a crucial role in activating a key family of signaling proteins, the Protein Kinase C (PKC) isozymes. This technical guide provides a comprehensive overview of the research applications of 1,2-didecanoylglycerol, detailing its mechanism of action, experimental uses, and its contribution to our understanding of cellular signaling in both normal physiology and disease states, particularly in cancer.

Core Mechanism of Action: Protein Kinase C Activation

The primary and most well-characterized function of 1,2-didecanoylglycerol is the activation of Protein Kinase C (PKC).[1][2] Endogenous DAG is generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) and acts as a critical signaling molecule.[3][4] 1,2-didecanoylglycerol, due to its structural similarity to DAG, can diffuse across the cell membrane and directly bind to the C1 domain of conventional and novel PKC isoforms.[2] This binding event induces a conformational change in the PKC enzyme, recruiting it to the cell membrane and activating its kinase function, leading to the phosphorylation of a multitude of downstream protein substrates.[1][2]

It is important to note that while 1,2-didecanoylglycerol is a potent activator of PKC, significantly higher concentrations are required to achieve a similar maximal velocity of PKC activation compared to the potent tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[5][6]

Signaling Pathway of PKC Activation by 1,2-Didecanoylglycerol

Caption: Activation of Protein Kinase C (PKC) by 1,2-Didecanoylglycerol.

Research Applications in Cancer Biology

A significant body of research has utilized 1,2-didecanoylglycerol to investigate the role of the DAG-PKC signaling axis in cancer development and progression.[7]

Tumor Promotion

Seminal studies have demonstrated that 1,2-didecanoylglycerol acts as a complete tumor promoter in mouse skin.[5][6] In experiments with CD-1 mice initiated with a carcinogen, twice-daily topical application of 1,2-didecanoylglycerol led to the development of tumors in a dose-dependent manner.[5][6]

| Dose of 1,2-Didecanoylglycerol | Tumor Incidence at 20 Weeks | Average Tumors per Mouse at 20 Weeks |

| 2 µmol (twice daily) | 24% | 1.1 |

| 5 µmol (twice daily) | 74% | 6.0 |

| Table 1: Tumor-Promoting Activity of 1,2-Didecanoylglycerol in DMBA-Initiated CD-1 Mouse Skin.[5][6] |

Importantly, mice that were not initiated with a carcinogen but were treated with 1,2-didecanoylglycerol did not develop tumors, highlighting its role as a promoter rather than a complete carcinogen.[5][6]

Induction of Biochemical Markers of Tumor Promotion

Further supporting its role in tumor promotion, 1,2-didecanoylglycerol has been shown to induce biochemical changes in mouse epidermis that are characteristic of tumor promoters like TPA.[8] These include a significant increase in ornithine decarboxylase activity, a key enzyme in polyamine synthesis and cell proliferation, and stimulation of epidermal DNA synthesis.[8]

| Compound | Effect on Ornithine Decarboxylase Activity | Effect on Epidermal DNA Synthesis |

| sn-1,2-Didecanoylglycerol | 40-fold increase | Stimulation |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | Similar increase to DDG | Stimulation |

| 1,3-Didecanoylglycerol | Inactive | Little to no effect |

| rac-1-Monodecanoylglycerol | Inactive | Little to no effect |

| Table 2: Comparison of Biochemical Effects of 1,2-Didecanoylglycerol and Other Acylglycerols in Mouse Epidermis.[8] |

Applications in Signal Transduction Research

Beyond cancer research, 1,2-didecanoylglycerol is a valuable tool for dissecting the intricacies of DAG-mediated signaling pathways in various cellular contexts.

Studying PKC-Independent Effects

While 1,2-didecanoylglycerol is a well-established PKC activator, some studies have revealed that not all of its cellular effects are mediated through this pathway. For instance, in contrast to its close analog sn-1,2-dioctanoylglycerol (DiC8), 1,2-didecanoylglycerol did not induce changes in intracellular calcium concentration ([Ca2+]i) or cytosolic acidification in T lymphocytes.[9] This suggests a specificity in the actions of diacylglycerol analogs that is dependent on the length of their acyl chains and highlights the importance of using a range of such compounds to delineate signaling pathways.[9]

Experimental Workflow for Investigating DAG-Mediated Cellular Responses

Caption: A generalized experimental workflow for studying cellular responses to 1,2-didecanoylglycerol.

Detailed Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from studies investigating the stimulation of epidermal PKC activity.[5][6]

1. Enzyme Preparation:

-

Prepare a partially purified PKC enzyme extract from the epidermis of CD-1 mice.

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet cellular debris.

-

The supernatant containing cytosolic PKC can be further purified using DEAE-cellulose chromatography.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Histone (lysine-rich, as a phosphate (B84403) acceptor substrate)

-

[γ-³²P]ATP (as a phosphate donor)

-

Phosphatidylserine (as a cofactor)

-

Calcium chloride

-

Tris-HCl buffer (pH 7.5)

-

Magnesium acetate

-

3. Assay Procedure:

-

Add 1,2-didecanoylglycerol (or other activators like TPA) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding the PKC enzyme preparation.

-

Incubate the mixture at 30°C for a specified time (e.g., 5-10 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using liquid scintillation counting.

4. Data Analysis:

-

Calculate the PKC activity as picomoles of ³²P incorporated per minute per milligram of protein.

-

Compare the activity in the presence of 1,2-didecanoylglycerol to that of controls (vehicle and TPA).

Mouse Skin Tumor Promotion Protocol

This protocol is based on the complete tumor promotion model in CD-1 mice.[5][6]

1. Animal Model:

-

Use female CD-1 mice, 7-9 weeks old.

-

Shave the dorsal skin of the mice before the start of the experiment.

2. Initiation:

-

Initiate the mice with a single topical application of a carcinogen, such as 200 nmol of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) dissolved in acetone (B3395972).

3. Promotion:

-

One week after initiation, begin the promotion phase.

-

Apply 1,2-didecanoylglycerol (e.g., 2 µmol or 5 µmol) dissolved in acetone to the shaved dorsal skin twice daily, five days a week.

-

Include positive control groups treated with TPA (e.g., 1 nmol twice daily or 5 nmol twice weekly) and a vehicle control group (acetone).

-

Also include a group of mice treated with 1,2-didecanoylglycerol without prior initiation to test for complete carcinogenicity.

4. Observation and Data Collection:

-

Monitor the mice weekly for the appearance of skin tumors.

-

Record the number of tumors per mouse and the percentage of mice with tumors (tumor incidence).

-

Continue the experiment for at least 20 weeks.

5. Histopathological Analysis:

-

At the end of the experiment, euthanize the mice and collect the skin tumors for histopathological examination to confirm their neoplastic nature.

Conclusion

1,2-Didecanoylglycerol has proven to be an indispensable pharmacological tool for elucidating the complex roles of the diacylglycerol-Protein Kinase C signaling pathway. Its applications span from fundamental studies of signal transduction to preclinical investigations into the mechanisms of cancer development. The ability to activate a specific and critical signaling node with a cell-permeable analog provides researchers with a powerful method to probe cellular function. This guide has provided a detailed overview of the core applications, quantitative data, and experimental methodologies associated with 1,2-didecanoylglycerol, offering a valuable resource for scientists and drug development professionals seeking to leverage this compound in their research endeavors. As our understanding of cellular signaling continues to evolve, the utility of well-characterized molecular probes like 1,2-didecanoylglycerol will undoubtedly remain of paramount importance.

References

- 1. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Calcium- and Diacylglycerol-Stimulated Protein Kinase C (PKC), Caenorhabditis elegans PKC-2, Links Thermal Signals to Learned Behavior by Acting in Sensory Neurons and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Synthetic lipid second messenger sn-1,2-didecanoylglycerol: a complete tumor promoter in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sn-1,2-Diacylglycerols mimic the effects of 12-O-tetradecanoylphorbol-13-acetate in vivo by inducing biochemical changes associated with tumor promotion in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The diacylglycerol analogue, 1,2-sn-dioctanoylglycerol, induces an increase in cytosolic free Ca2+ and cytosolic acidification of T lymphocytes through a protein kinase C-independent process - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Activation of Protein Kinase C (PKC) with 1,2-Didecanoylglycerol

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is intricately linked to the binding of the second messenger diacylglycerol (DAG) and, for conventional isoforms, calcium ions, which facilitate the enzyme's translocation to the cell membrane and relieve autoinhibition. 1,2-Didecanoylglycerol is a synthetic, cell-permeable diacylglycerol analog that can be used to directly activate PKC in vitro, providing a valuable tool for studying PKC function and identifying potential therapeutic modulators. These application notes provide a detailed protocol for the in vitro activation of PKC using 1,2-Didecanoylglycerol, intended for researchers in academia and the pharmaceutical industry.

Principle of the Assay

The in vitro PKC activity assay detailed here is based on the phosphorylation of a specific substrate peptide by a purified PKC enzyme. The activation of PKC is achieved through the use of 1,2-Didecanoylglycerol in the presence of the essential cofactor phosphatidylserine (B164497) (PS), which together mimic the lipid environment of the cell membrane. For conventional PKC isoforms (e.g., PKCα, β, γ), calcium is also a critical component for activation. The rate of substrate phosphorylation is proportional to the PKC activity and can be quantified using various methods, such as the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate or by using fluorescence-based assays.

Core Components for In Vitro PKC Activation

Successful in vitro activation of PKC using 1,2-Didecanoylglycerol is dependent on several key components, each playing a critical role in the enzymatic reaction.

| Component | Role in Assay | Typical Concentration Range | Notes |

| PKC Enzyme | The kinase to be activated. | 10-100 ng/reaction | The optimal amount should be determined empirically. |

| 1,2-Didecanoylglycerol | A diacylglycerol analog that acts as a direct activator of PKC. | 1-50 µM | The optimal concentration may vary between PKC isoforms and should be determined by titration. |